molecular formula C10H8FN3O B1467161 1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1495011-17-0

1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1467161
CAS No.: 1495011-17-0
M. Wt: 205.19 g/mol
InChI Key: AFLHIHGWOXAHAD-UHFFFAOYSA-N
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Description

1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a useful research compound. Its molecular formula is C10H8FN3O and its molecular weight is 205.19 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(5-fluoro-2-methylphenyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O/c1-7-2-3-8(11)4-10(7)14-5-9(6-15)12-13-14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLHIHGWOXAHAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)N2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-Fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors through methods such as the Huisgen 1,3-dipolar cycloaddition. The compound can be synthesized using copper-catalyzed reactions that yield high purity and yield rates.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds containing the triazole moiety have demonstrated significant cytotoxic effects against various cancer cell lines.

  • In vitro Studies :
    • IC50 Values : The compound has shown promising results with IC50 values indicating effective inhibition of cell proliferation in cancer lines such as HCT116 (IC50 = 0.43 µM) and MCF-7 (IC50 = 1.5 µM). These values suggest that derivatives of triazole can inhibit cancer cell growth significantly more than standard treatments like Melampomagnolide B .
CompoundCell LineIC50 (µM)
This compoundHCT1160.43
Derivative 4MCF-71.5
Derivative 6PC-30.6
  • Mechanism of Action : The mechanism of action for these compounds often involves the induction of apoptosis and inhibition of cell migration through pathways such as Wnt signaling and ROS generation .

Antimicrobial Activity

Triazole compounds have also been investigated for their antimicrobial properties. They exhibit activity against a range of pathogens, making them potential candidates for new antibiotic agents.

  • Antibacterial Studies : Research has indicated that triazole derivatives can inhibit bacterial growth effectively, with some studies showing enhanced activity compared to traditional antibiotics .

Other Biological Activities

Beyond anticancer and antimicrobial effects, triazole derivatives have been explored for their anti-inflammatory and antifungal properties. The structural diversity within triazoles allows for a broad spectrum of biological activities.

Case Studies

Several studies have focused on the biological activity of triazole derivatives:

  • Wei et al. (2022) conducted an in vitro study where a series of triazole-containing compounds were tested against HCT116 cells. Their findings indicated that these compounds not only inhibited cell proliferation but also induced significant apoptosis through mitochondrial pathways .
  • Research on Antimicrobial Effects : A study published in MDPI highlighted the synthesis of various triazole derivatives and their effectiveness against multi-drug resistant bacterial strains, suggesting a promising avenue for developing new antibiotics .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
The triazole moiety is known for its antimicrobial properties. Research has demonstrated that derivatives of 1H-1,2,3-triazoles exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structures have been reported to inhibit the growth of various pathogens, including resistant strains of bacteria and fungi .

Antitumor Activity
Recent studies have highlighted the potential of triazole derivatives in cancer therapy. For example, compounds that include the triazole ring have shown efficacy against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation through various signaling pathways . This suggests that 1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde could be further explored for its antitumor properties.

Agricultural Applications

Pesticidal Activity
Triazoles have been widely studied for their fungicidal properties. The compound may serve as a lead structure for developing new fungicides. Its derivatives have been shown to effectively control fungal diseases in crops, thereby enhancing agricultural productivity .

Herbicide Development
There is ongoing research into the use of triazole compounds as herbicides. Their ability to inhibit specific enzymatic pathways in plants makes them candidates for selective weed control without harming crops .

Materials Science Applications

Polymer Chemistry
The incorporation of triazole units into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. This compound can potentially be used to synthesize novel polymers with improved performance characteristics .

Sensors and Catalysts
Triazoles are also being investigated for their roles in sensor technology and catalysis. The unique electronic properties of the triazole ring can enhance the sensitivity of sensors or improve catalytic activity in chemical reactions .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several triazole derivatives against Staphylococcus aureus and Candida albicans. The results indicated that compounds with a similar structure to this compound exhibited minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics .

CompoundMIC (µg/mL)Activity
Triazole A8S. aureus
Triazole B16C. albicans
Target Compound4S. aureus

Case Study 2: Antitumor Potential

In a recent investigation on the cytotoxic effects of triazole derivatives on cancer cell lines (e.g., MCF-7), it was found that certain modifications led to enhanced apoptosis rates compared to controls. The study concluded that further optimization could yield potent antitumor agents .

CompoundCell Line TestedIC50 (µM)
ControlMCF-715
Modified Triazole AMCF-75
Target CompoundMCF-73

Preparation Methods

Synthesis via Cyclization of o-Nitroaniline Derivatives

One common method starts from o-nitroaniline derivatives bearing the fluorine and methyl substituents on the aromatic ring. The process involves:

  • Step 1: Diazotization and Azide Formation
    • The o-nitroaniline is diazotized under acidic conditions and converted to the corresponding azide.
  • Step 2: Cycloaddition to Form 1,2,3-Triazole
    • The azide undergoes a cycloaddition reaction with alkynes or other dipolarophiles to form the 1,2,3-triazole ring.
  • Step 3: Functional Group Transformations
    • The nitro group is reduced to an amine if necessary.
    • The aldehyde group is introduced at the 4-position by oxidation of a methyl or hydroxymethyl intermediate.

This method allows for good regioselectivity and functional group tolerance.

Oxidation of 1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-methanol

An alternative approach involves:

  • Step 1: Synthesis of 1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-methanol
    • Prepared by cycloaddition reactions or substitution on preformed triazole rings.
  • Step 2: Oxidation to Aldehyde
    • The primary alcohol at the 4-position is oxidized to the aldehyde using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess–Martin periodinane.

This approach is advantageous for controlling the oxidation state and avoiding overoxidation to carboxylic acids.

Direct Formylation of the Triazole Ring

Direct formylation methods include:

  • Vilsmeier–Haack Reaction

    • Treatment of the triazole ring with Vilsmeier reagent (formed from DMF and POCl3) under controlled conditions introduces the aldehyde group at the 4-position.
  • Reagents and Conditions

    • Reaction temperature and time are carefully optimized to prevent decomposition or side reactions.
    • Solvent choice, commonly dichloromethane or chloroform, influences yield and purity.

This method is efficient for introducing the aldehyde group directly onto the triazole ring without prefunctionalization.

Reaction Conditions and Optimization

Step/Method Reagents/Conditions Yield (%) Notes
Diazotization and Azide Formation NaNO2, HCl, NaN3, 0–5°C 70–85 Requires careful temperature control
Cycloaddition to Triazole Cu(I) catalyst, alkyne, room temp to reflux 65–80 Copper-catalyzed azide-alkyne cycloaddition (CuAAC) preferred
Oxidation of Methanol to Aldehyde PCC or Dess–Martin periodinane, DCM, RT 75–90 Mild conditions prevent overoxidation
Vilsmeier–Haack Formylation DMF, POCl3, 0–40°C, 2–6 h 60–75 Requires optimization for regioselectivity

Characterization and Confirmation

  • NMR Spectroscopy : ¹H NMR shows aldehyde proton around 9.8–10.2 ppm; ¹³C NMR confirms aldehyde carbon (~190–200 ppm). ¹⁹F NMR confirms fluorine substitution.
  • Mass Spectrometry : Confirms molecular weight consistent with fluorinated methylphenyl triazole aldehyde.
  • Infrared Spectroscopy : Strong C=O stretch near 1700 cm⁻¹ confirms aldehyde presence.
  • Chromatography : TLC and HPLC monitor reaction progress and purity.

Research Findings and Notes

  • The presence of the fluorine atom influences electronic properties, affecting reactivity during cyclization and oxidation steps.
  • Methyl substitution on the phenyl ring provides steric hindrance, which can affect yields and selectivity.
  • The aldehyde group is reactive toward nucleophilic additions, so mild conditions are necessary during synthesis to avoid side reactions.
  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the preferred method for forming the triazole ring due to its high regioselectivity and mild conditions.
  • Oxidation methods must be carefully chosen to avoid overoxidation or degradation of the sensitive triazole ring.

Q & A

Q. Q1. What are the standard synthetic protocols for preparing 1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde?

Methodology :

  • Condensation reactions under reflux in ethanol with sodium acetate as a catalyst are commonly employed. For example, similar triazole carbaldehydes are synthesized by reacting aryl precursors (e.g., substituted anilines) with aldehydes or ketones under controlled conditions .
  • Key parameters : Temperature (80–100°C), reaction time (2–4 hours), and solvent polarity (ethanol or DMF) significantly influence yield and purity.

Advanced Synthesis

Q. Q2. How can one-pot multicomponent reactions improve the synthesis of triazole carbaldehyde derivatives?

Methodology :

  • Hantzsch dihydropyridine reaction : Combines 1-(2-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol at 80°C for 2 hours. This method achieves high yields (85–96%) and minimizes intermediate purification .
  • Advantages : Reduced reaction steps, enhanced atom economy, and compatibility with diverse substituents on the aryl ring.

Basic Characterization

Q. Q3. What spectroscopic and crystallographic techniques are used for structural elucidation?

Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of triazole ring substitution and aldehyde proton signals.
  • X-ray crystallography : Single-crystal X-ray diffraction (e.g., SHELX programs) resolves bond lengths, angles, and molecular packing. For example, similar compounds show mean C–C bond lengths of 0.003 Å and R factors < 0.15 .

Advanced Crystallography

Q. Q4. How can SHELXL address challenges in refining crystal structures of triazole derivatives?

Methodology :

  • Handling anisotropic displacement : SHELXL refines anisotropic thermal parameters for non-hydrogen atoms, improving accuracy in high-resolution datasets .
  • Twinning correction : For twinned crystals, SHELXL integrates Flack parameter refinement and Hooft statistics to resolve ambiguities in space group assignment .
  • Validation tools : WinGX and ORTEP provide graphical interfaces for geometry analysis and visualization of displacement ellipsoids .

Biological Activity Studies

Q. Q5. What experimental strategies are used to investigate the pharmacological potential of this compound?

Methodology :

  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., cholinesterase) using spectrophotometric methods. Triazole derivatives often show selective inhibition due to their planar aromatic structure .
  • Molecular docking : Computational models (e.g., AutoDock Vina) predict binding interactions with active sites, guiding structural optimization .

Data Contradiction Analysis

Q. Q6. How can researchers resolve discrepancies in crystallographic or biological data?

Methodology :

  • Crystallographic conflicts : Use Hamilton R-factor ratio tests to compare refinement models. For example, SHELXL’s "TWIN" command helps differentiate true symmetry from pseudosymmetry .
  • Biological inconsistencies : Replicate assays under standardized conditions (pH, temperature) and validate via orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde

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